molecular formula C10H11Cl2NO B3293272 (6,8-Dichlorochroman-3-YL)methanamine CAS No. 885271-44-3

(6,8-Dichlorochroman-3-YL)methanamine

Cat. No.: B3293272
CAS No.: 885271-44-3
M. Wt: 232.10 g/mol
InChI Key: BEJHENNKHSMTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,8-Dichlorochroman-3-YL)methanamine is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.11 g/mol It is a derivative of chroman, a bicyclic organic compound, and contains two chlorine atoms at the 6 and 8 positions, as well as a methanamine group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6,8-dichlorochroman with formaldehyde and ammonia under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of (6,8-Dichlorochroman-3-YL)methanamine may involve large-scale chlorination processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(6,8-Dichlorochroman-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted chroman derivatives.

Scientific Research Applications

(6,8-Dichlorochroman-3-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6,8-Dichlorochroman-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methanamine group allows the compound to form hydrogen bonds and electrostatic interactions with its targets, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,8-Dichlorochroman-3-YL)methanamine is unique due to the presence of chlorine atoms at specific positions, which can influence its reactivity and biological activity.

Properties

CAS No.

885271-44-3

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

6,8-dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C10H11Cl2NO/c1-13-8-3-6-2-7(11)4-9(12)10(6)14-5-8/h2,4,8,13H,3,5H2,1H3

InChI Key

BEJHENNKHSMTPQ-UHFFFAOYSA-N

SMILES

C1C(COC2=C1C=C(C=C2Cl)Cl)CN

Canonical SMILES

CNC1CC2=C(C(=CC(=C2)Cl)Cl)OC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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